molecular formula C30H19Cl3N4O6 B12375925 VIC azide, 6-isomer

VIC azide, 6-isomer

Cat. No.: B12375925
M. Wt: 637.8 g/mol
InChI Key: GKTRZDKGERKRQV-UHFFFAOYSA-N
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Description

VIC azide, 6-isomer: is an asymmetric xanthene dye with a terminal azide group. It has spectral properties similar to HEX and JOE, making it a valuable tool in various scientific applications. This compound is primarily used for labeling oligonucleotides in real-time PCR (Polymerase Chain Reaction) and can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of VIC azide, 6-isomer involves the use of Click Chemistry, a method known for its efficiency and precision. This derivative is an azide, a pure 6-isomer, used for conjugating VIC to other molecules by copper-catalyzed and copper-free click reactions . The compound is synthesized by reacting VIC with azide groups under specific conditions to ensure the formation of the 6-isomer.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR and HPLC-MS, to ensure the purity and consistency of the product. The compound is typically stored at -20°C in the dark to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: VIC azide, 6-isomer undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reagents: Alkyne, BCN, DBCO

    Conditions: Copper-catalyzed and copper-free click reactions

Major Products: The major products formed from these reactions are stable triazole linkages, which are used for labeling oligonucleotides in real-time PCR .

Mechanism of Action

The mechanism of action of VIC azide, 6-isomer involves its ability to form stable triazole linkages via Click Chemistry. The azide group reacts with alkyne, BCN, and DBCO to form these linkages, which are then used to label oligonucleotides. This labeling is crucial for the detection and quantification of specific DNA sequences in real-time PCR .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its terminal azide group, which allows it to undergo Click Chemistry reactions efficiently. This property makes it particularly valuable for labeling oligonucleotides in real-time PCR, a feature that sets it apart from other similar compounds .

Properties

Molecular Formula

C30H19Cl3N4O6

Molecular Weight

637.8 g/mol

IUPAC Name

N-(3-azidopropyl)-2',4,7-trichloro-3',6'-dihydroxy-1-oxo-7'-phenylspiro[2-benzofuran-3,9'-xanthene]-5-carboxamide

InChI

InChI=1S/C30H19Cl3N4O6/c31-19-11-18-24(13-22(19)39)42-23-12-21(38)15(14-5-2-1-3-6-14)9-17(23)30(18)26-25(29(41)43-30)20(32)10-16(27(26)33)28(40)35-7-4-8-36-37-34/h1-3,5-6,9-13,38-39H,4,7-8H2,(H,35,40)

InChI Key

GKTRZDKGERKRQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2O)OC4=CC(=C(C=C4C35C6=C(C(=CC(=C6C(=O)O5)Cl)C(=O)NCCCN=[N+]=[N-])Cl)Cl)O

Origin of Product

United States

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